![molecular formula C19H21BrN2O3 B238408 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme IκB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting IKK, this compound prevents the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of IKK. Another direction is the investigation of the potential therapeutic applications of this compound in other inflammatory and pain-related conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other cellular pathways.
Synthesemethoden
The synthesis of 4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves the reaction of 4-bromo-2-nitroaniline with 3-methoxy-4-(pentanoylamino)benzoic acid in the presence of a reducing agent such as iron powder. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. This compound has also been shown to reduce pain in animal models of inflammation and neuropathic pain.
Eigenschaften
Molekularformel |
C19H21BrN2O3 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-3-4-5-18(23)22-16-11-10-15(12-17(16)25-2)21-19(24)13-6-8-14(20)9-7-13/h6-12H,3-5H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
JCXSMEDZPSSJNW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)




![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
